3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that incorporates multiple nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The piperazine and pyrazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring also show comparable properties.
Piperazine derivatives: These compounds are known for their wide range of pharmacological activities.
Uniqueness
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to the combination of the thiadiazole, pyrazole, and piperazine rings within a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N8S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H18N8S/c1-11-5-6-23(19-11)14-4-3-13(17-18-14)21-7-9-22(10-8-21)15-16-12(2)20-24-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
XWCJTRGEXXXXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NS4)C |
Origin of Product |
United States |
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